molecular formula C18H26 B14584997 9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene CAS No. 61422-82-0

9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene

Cat. No.: B14584997
CAS No.: 61422-82-0
M. Wt: 242.4 g/mol
InChI Key: UHEZSYHIKGKCLR-UHFFFAOYSA-N
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Description

9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene is an organic compound with the molecular formula C16H22 It is characterized by its unique structure, which includes an ethynyl group and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and a suitable halide under basic conditions.

    Formation of Double Bonds: The double bonds can be introduced through dehydrohalogenation reactions, where halogenated precursors are treated with strong bases to eliminate hydrogen halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines (NH2R) or thiols (SHR) under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted ethynyl derivatives.

Scientific Research Applications

9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene involves its interaction with molecular targets and pathways. The ethynyl group and double bonds play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing redox pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene: Unique due to its specific arrangement of ethynyl and methyl groups.

    6,9-Dimethyltetradeca-1,6,7,13-tetraene: Lacks the ethynyl group, resulting in different reactivity and applications.

    9-Ethynyl-6-methyltetradeca-1,6,7,13-tetraene: Similar structure but with fewer methyl groups, affecting its chemical properties.

Uniqueness

This compound stands out due to its combination of ethynyl and multiple double bonds, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

61422-82-0

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C18H26/c1-6-9-11-13-17(4)14-16-18(5,8-3)15-12-10-7-2/h3,6-7,16H,1-2,9-13,15H2,4-5H3

InChI Key

UHEZSYHIKGKCLR-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC(C)(CCCC=C)C#C)CCCC=C

Origin of Product

United States

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